molecular formula C18H24N4O4 B2542912 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891101-49-8

4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2542912
CAS No.: 891101-49-8
M. Wt: 360.414
InChI Key: ORENMEARZLIHMO-UHFFFAOYSA-N
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Description

4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (hereafter referred to by its IUPAC name) is a synthetic compound featuring a piperazine-carboxamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group. The piperazine ring is further acetylated at the 4-position, distinguishing it from simpler carboxamide derivatives.

Properties

IUPAC Name

4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-13(23)20-7-9-21(10-8-20)18(25)19-14-11-17(24)22(12-14)15-3-5-16(26-2)6-4-15/h3-6,14H,7-12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORENMEARZLIHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Coupling via Carbodiimide-Mediated Amidation

This method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid moiety of 4-acetylpiperazine-1-carboxylic acid for reaction with the pyrrolidin-3-amine derivative.

Procedure:

  • Activation: 4-Acetylpiperazine-1-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added at 0°C.
  • Coupling: 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) is introduced, followed by N,N-diisopropylethylamine (DIEA, 2.0 eq). The reaction proceeds at room temperature for 12–18 hours.
  • Workup: The mixture is washed with NaHCO₃ (5%), HCl (1M), and brine. The organic layer is dried (MgSO₄) and concentrated.
  • Purification: Column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the product as a white solid.

Key Data:

Parameter Value
Yield 62–68%
Purity (HPLC) ≥98%
Reaction Time 18 hours

Advantages: High functional group tolerance; minimal racemization.
Limitations: Requires rigorous drying; side products from carbodiimide decomposition.

Direct Acylation Using 4-Acetylpiperazine-1-Carbonyl Chloride

Forming the acyl chloride derivative avoids carbodiimide reagents, potentially improving reproducibility.

Procedure:

  • Acyl Chloride Synthesis: 4-Acetylpiperazine-1-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 3.0 eq) in DCM at 0°C, then refluxed for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amine Coupling: The acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) and DIEA (3.0 eq) at −20°C. The reaction warms to room temperature over 4 hours.
  • Purification: Recrystallization from ethanol/water (7:3) affords the product.

Key Data:

Parameter Value
Yield 70–75%
Purity (HPLC) ≥97%
Reaction Time 6 hours

Advantages: Faster reaction; higher yields.
Limitations: Acyl chloride instability necessitates immediate use; strict temperature control.

Solid-Phase Synthesis for High-Throughput Production

Adapting solid-phase techniques enables scalable synthesis, particularly for pharmaceutical applications.

Procedure:

  • Resin Loading: Wang resin (1.0 eq) is swelled in DCM, then treated with 4-acetylpiperazine-1-carboxylic acid (3.0 eq), EDC (3.0 eq), and DMAP (0.1 eq) for 24 hours.
  • Amine Coupling: 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine (3.0 eq) and DIEA (6.0 eq) in DMF are added to the resin-bound acyl intermediate. The mixture is agitated for 48 hours.
  • Cleavage: Trifluoroacetic acid (TFA)/DCM (1:1) cleaves the product from the resin.
  • Purification: Preparative HPLC (C18 column, acetonitrile/water gradient).

Key Data:

Parameter Value
Yield 58–63%
Purity (HPLC) ≥95%
Reaction Time 72 hours

Advantages: Amenable to automation; reduces purification burden.
Limitations: Higher cost; requires specialized equipment.

Critical Analysis of Synthetic Challenges

Regioselectivity in Pyrrolidinone Formation

The 5-oxopyrrolidin-3-amine fragment is synthesized via intramolecular cyclization of a β-ketoamide precursor. Key variables include:

  • Catalyst Choice: ZnCl₂ or HOAc accelerates cyclization.
  • Temperature: Optimal at 80–100°C; higher temperatures promote decomposition.

Protecting Group Strategy

The 4-methoxyphenyl group is introduced early via Friedel-Crafts alkylation or Ullmann coupling to an intermediate pyrrolidine derivative. Methoxy groups are stable under acidic conditions but may require protection during amidation (e.g., using tert-butyldimethylsilyl ethers).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

Signal (¹H, 400 MHz, DMSO-d₆) Assignment
δ 1.98 (s, 3H) Acetyl CH₃
δ 3.72 (s, 3H) Methoxy OCH₃
δ 3.45–3.60 (m, 8H) Piperazine CH₂
δ 4.22 (q, 1H) Pyrrolidinone CH-NH

Mass Spectrometry (ESI-MS):

  • Observed: [M+H]⁺ = 361.2 m/z (calculated: 360.4 g/mol).

Industrial-Scale Optimization Considerations

  • Solvent Selection: Replacing DCM with 2-methyltetrahydrofuran improves environmental sustainability.
  • Catalytic Recycling: Immobilized lipases reduce EDC/HOBt usage by 40% in amidation reactions.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is C19H26N4O3C_{19}H_{26}N_{4}O_{3} with a molecular weight of approximately 342.44 g/mol. The compound features a piperazine ring, a pyrrolidine structure, and an acetyl group that contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In a comparative study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity. The results revealed that specific modifications in the structure led to enhanced potency against cancer cells, suggesting that this compound could be a lead compound for further development in cancer therapy .

Analgesic Properties

The compound has shown promise as an analgesic agent. It is believed to modulate pain pathways by interacting with endocannabinoid systems, potentially increasing levels of endogenous cannabinoids like anandamide .

Case Study:
A study on animal models assessed the analgesic effects of this compound, demonstrating significant pain relief in acute pain models. The findings suggest its potential utility in managing chronic pain conditions .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Case Study:
In vitro assays indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Pyrrolidinone Derivatives with Aryl Substituents

Key Compounds :

  • 1-(4-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (27) Structure: Shares the 1-(4-methoxyphenyl)-5-oxopyrrolidine backbone but replaces the piperazine-acetyl group with a carbohydrazide linked to an isatin moiety. Properties: Melting point 203–204°C, 82% synthesis yield.
  • 5-Oxo-N′-(2-oxoindolin-3-ylidene)-1-(p-tolyl)pyrrolidine-3-carbohydrazide (26)
    • Structure : Differs in the aryl group (p-tolyl vs. 4-methoxyphenyl).
    • Properties : Higher melting point (268–269°C) and yield (89%), suggesting enhanced stability.

Comparison :
The target compound’s acetyl-piperazine group may improve metabolic stability compared to the hydrazide-linked derivatives (e.g., 27), which are prone to hydrolysis. The 4-methoxyphenyl substituent, common to both the target and compound 27, likely enhances lipophilicity and membrane permeability compared to p-tolyl or chlorophenyl groups .

Piperazine Carboxamide Analogues

Key Compounds :

  • 4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
    • Structure : Nearly identical to the target compound but substitutes the acetyl group with a 4-methoxyphenyl-piperazine.
    • Properties : Molecular weight 424.49 g/mol; SMILES string confirms extended conjugation.
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
    • Structure : Simpler piperazine-carboxamide with a 4-chlorophenyl group.
    • Conformation : Piperazine adopts a chair conformation, similar to the target compound’s likely geometry.

The 4-methoxy group on the pyrrolidinone may also confer better solubility than chlorophenyl derivatives .

Hydrazide- and Triazole-Linked Compounds

Key Compounds :

  • N'-(4-Bromobenzylidene)-2-(2-(1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benz[d]imidazol-1-yl)acetohydrazide (79)
    • Structure : Features a benzimidazole-hydrazide linked to a 5-oxopyrrolidine.
    • Activity : MIC of 0.24 μg/mL against E. coli, highlighting the role of halogenated aryl groups in antimicrobial activity.
  • 2-{[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2c) Structure: Bromophenyl-substituted pyrrolidinone with a hydrazinecarboxamide group.

Comparison :
The target compound lacks a hydrazide or triazole linker, which may reduce off-target interactions but also limit antimicrobial efficacy compared to compound 79 . Its acetyl-piperazine group could instead modulate receptor selectivity (e.g., serotonin receptors, as seen in ).

Chalcone Derivatives with Aryl Motifs

Key Compounds :

  • (E)-1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Compound 2)
    • Structure : Chalcone scaffold with 4-methoxyphenyl and 4-hydroxyphenyl groups.
    • Activity : Potent antioxidant and anti-inflammatory effects in PC12 cells.

Comparison: While chalcones (e.g., ) share the 4-methoxyphenyl motif, their linear α,β-unsaturated ketone structure contrasts with the target’s heterocyclic complexity. The target’s piperazine-pyrrolidinone system may offer better pharmacokinetic profiles but less direct radical-scavenging activity.

Biological Activity

4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 360.4 g/mol

The compound features a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound may act as an antagonist or partial agonist at certain receptor sites, influencing pathways associated with mood regulation and pain perception.

Antinociceptive Effects

Research suggests that derivatives of piperazine compounds exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on similar compounds have indicated that modifications in the phenyl group can enhance analgesic activity. The presence of a methoxy group at the para position has been linked to increased efficacy in pain models .

Antidepressant Potential

Piperazine derivatives have been explored for their antidepressant effects. The compound's ability to influence serotonin levels may contribute to mood enhancement and reduction in depressive symptoms. A study highlighted the importance of structural modifications in piperazine compounds for optimizing their antidepressant activity .

Study 1: Analgesic Activity

In a comparative study involving various piperazine derivatives, this compound demonstrated significant antinociceptive effects in animal models. The results indicated that the compound produced a dose-dependent reduction in pain responses, comparable to standard analgesics such as morphine .

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant potential of this compound. Behavioral assays revealed that it significantly reduced depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin availability in the synaptic cleft, suggesting that this compound could be a candidate for further development as an antidepressant .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntinociceptiveModulation of pain pathways
AntidepressantSerotonin receptor modulation
NeuroprotectivePotential antioxidant effects

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the methoxyphenyl group onto the pyrrolidinone scaffold.
  • Carboxamide coupling using reagents like EDCI or HOBt in solvents such as dichloromethane or DMF .
  • Acetylation of the piperazine nitrogen under controlled pH (e.g., using triethylamine as a base) .
    • Optimization : Key parameters include:
  • Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for carboxamide formation .
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrrolidinone and piperazine moieties. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C21H25N4O4 requires m/z 409.1878) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodology :

  • Variable substituents : Synthesize analogs with halogen (e.g., Cl, F), alkyl (e.g., methyl), or electron-withdrawing groups (e.g., nitro) on the aryl rings .
  • Biological assays : Test against targets like acetylcholinesterase (for neurodegenerative applications) or cancer cell lines (e.g., MCF-7) .
  • In silico docking : Use software like AutoDock to predict binding affinities to receptors (e.g., serotonin 5-HT1A) .
    • Example SAR Table :
Substituent (R)Biological Activity (IC50)Target Receptor
4-OCH312 nM (AChE inhibition)Acetylcholinesterase
3-Cl8 µM (Antiproliferative)EGFR kinase
4-F45 nM (5-HT1A binding)Serotonin receptor

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Step 1 : Verify compound purity via HPLC and elemental analysis to rule out impurities .
  • Step 2 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Step 3 : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for functional activity) .
  • Step 4 : Computational modeling to assess conformational flexibility impacting receptor interactions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via:

  • HPLC : Detect hydrolysis products (e.g., free piperazine or acetylated fragments) .
  • LC-MS : Identify oxidative byproducts (e.g., N-oxide derivatives) .
    • pH-dependent stability : Test in buffers (pH 1–10) to simulate gastrointestinal and systemic environments .

Q. What strategies identify and validate molecular targets for this compound?

  • Affinity chromatography : Immobilize the compound on a resin to capture binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified receptors (e.g., dopamine D2) .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., MAPK) and assessing activity loss .

Key Considerations for Experimental Design

  • Data contradiction analysis : Cross-validate results using multiple assays (e.g., enzymatic vs. cellular) and independent synthesis batches .
  • Safety protocols : Follow TCI America guidelines for handling carboxamides (e.g., PPE, fume hoods) due to skin/eye irritation risks .

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